Methyl benzo[d]thiazole-6-carboxylate
Overview
Description
“Methyl benzo[d]thiazole-6-carboxylate” is a chemical compound with the CAS Number: 73931-63-2 . It has a molecular weight of 194.23 . The IUPAC name for this compound is methyl 1H-1lambda3-benzo[d]thiazole-6-carboxylate . It is a white to off-white solid .
Molecular Structure Analysis
The InChI code for “Methyl benzo[d]thiazole-6-carboxylate” is 1S/C9H8NO2S/c1-12-9(11)6-2-3-7-8(4-6)13-5-10-7/h2-5,13H,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl benzo[d]thiazole-6-carboxylate” is a white to off-white solid . It should be stored in a refrigerator .Scientific Research Applications
Thiazole derivatives have been found to have diverse biological activities . Here are some of the applications:
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Antioxidant : Thiazole derivatives can act as antioxidants . They can neutralize free radicals in the body, which helps prevent cell damage.
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Analgesic : Thiazole derivatives can also act as analgesics , providing relief from pain.
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Anti-inflammatory : These compounds can have anti-inflammatory effects , reducing inflammation in the body.
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Antimicrobial and Antifungal : Thiazole derivatives can act as antimicrobial and antifungal agents , inhibiting the growth of microorganisms and fungi.
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Antiviral : They can also have antiviral properties , inhibiting the replication of viruses.
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Antitumor or Cytotoxic : Thiazole derivatives can act as antitumor or cytotoxic drug molecules , inhibiting the growth of tumor cells.
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Antihypertensive : Thiazole derivatives have been found to have antihypertensive activity, meaning they can help lower blood pressure .
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Anti-Alzheimer : Some thiazole derivatives have shown potential in the treatment of Alzheimer’s disease .
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Antidiabetic : Thiazole derivatives can also have antidiabetic properties, helping to regulate blood sugar levels .
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Hepatoprotective : These compounds can have hepatoprotective effects, meaning they can help protect the liver from damage .
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Inhibition of K1 Capsule Formation in Uropathogenic Escherichia Coli : Benzothiazole-6-carboxylic acid, a compound related to Methyl benzo[d]thiazole-6-carboxylate, may be used in the synthesis of N - (pyridin-4-yl)benzo thiazole-6-carboxamide, which shows the potential to inhibit K1 capsule formation in uropathogenic Escherichia coli .
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Neuroprotective : Thiazole derivatives can have neuroprotective effects, helping to protect nerve cells from damage .
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Antihypertensive : Thiazole derivatives have been found to have antihypertensive activity, meaning they can help lower blood pressure .
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Anti-Alzheimer : Some thiazole derivatives have shown potential in the treatment of Alzheimer’s disease .
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Antidiabetic : Thiazole derivatives can also have antidiabetic properties, helping to regulate blood sugar levels .
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Hepatoprotective : These compounds can have hepatoprotective effects, meaning they can help protect the liver from damage .
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Inhibition of K1 Capsule Formation in Uropathogenic Escherichia Coli : Benzothiazole-6-carboxylic acid, a compound related to Methyl benzo[d]thiazole-6-carboxylate, may be used in the synthesis of N - (pyridin-4-yl)benzo thiazole-6-carboxamide, which shows the potential to inhibit K1 capsule formation in uropathogenic Escherichia coli .
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Neuroprotective : Thiazole derivatives can have neuroprotective effects, helping to protect nerve cells from damage .
Safety And Hazards
properties
IUPAC Name |
methyl 1,3-benzothiazole-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)6-2-3-7-8(4-6)13-5-10-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXQEAJOCDXKAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344293 | |
Record name | Methyl benzo[d]thiazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl benzo[d]thiazole-6-carboxylate | |
CAS RN |
73931-63-2 | |
Record name | Methyl benzo[d]thiazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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